molecular formula C17H18N4O B2445924 N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide CAS No. 117067-47-7

N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide

Cat. No.: B2445924
CAS No.: 117067-47-7
M. Wt: 294.358
InChI Key: MQHUHBAQFGATRB-UHFFFAOYSA-N
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Description

N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide is a compound that features a benzotriazole moiety linked to a butyl chain, which is further connected to a benzamide group. Benzotriazole derivatives are known for their versatile applications in various fields due to their unique physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of benzotriazole derivatives generally involves large-scale batch reactions, where the reactants are mixed in reactors under controlled temperatures and pressures. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form stable coordination compounds with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound’s ability to participate in hydrogen bonding and π-π stacking interactions allows it to bind effectively to various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]benzamide is unique due to its specific combination of a benzotriazole moiety with a butyl chain and benzamide group. This structure imparts distinct physicochemical properties, making it suitable for a wide range of applications in different fields .

Properties

IUPAC Name

N-[1-(benzotriazol-1-yl)butyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c1-2-8-16(18-17(22)13-9-4-3-5-10-13)21-15-12-7-6-11-14(15)19-20-21/h3-7,9-12,16H,2,8H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHUHBAQFGATRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(NC(=O)C1=CC=CC=C1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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